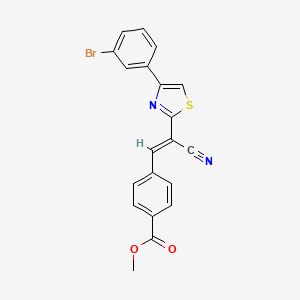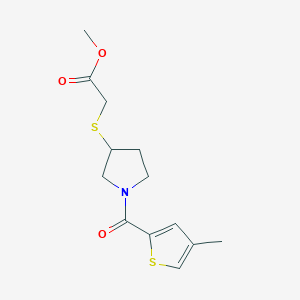
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate, appears to be a derivative of thiazole-based compounds, which are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it likely possesses similar properties to those described in the papers. For instance, thiazole derivatives have been reported to exhibit antimicrobial properties, as seen in the novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones .
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the provided papers, we can draw parallels with related compounds. Typically, such compounds are synthesized through condensation reactions, as demonstrated by the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which involved a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . It is likely that a similar approach could be used for the synthesis of the compound , possibly involving a condensation reaction with appropriate precursors containing the bromophenyl and thiazolyl groups.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, electronic structure, and bonding patterns. For the compound , similar analytical techniques would likely be employed to determine its molecular structure and confirm the (E)-configuration of the double bond.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of a bromophenyl group suggests that the compound could undergo further substitution reactions through nucleophilic aromatic substitution, given the right conditions. Additionally, the cyano and ester functionalities may be reactive towards hydrolysis or reduction reactions. The antimicrobial activity of related compounds suggests that they may interact with biological targets through mechanisms that could involve covalent or non-covalent binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromo, methoxy, and nitro groups can significantly alter these properties . The compound's reactivity descriptors, NPA, thermodynamic properties, and NLO properties can be investigated using computational methods like DFT, as has been done for similar compounds . These studies can provide insights into the compound's behavior in different solvent media and its potential applications in various fields.
科学的研究の応用
Photodynamic Therapy Applications
- The compound is useful in photodynamic therapy, particularly as a photosensitizer. It exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it beneficial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Material Development
- The compound has potential applications in nonlinear optical (NLO) materials. Studies indicate that incorporating certain derivatives into polymethyl methacrylate (PMMA) matrix can significantly enhance NLO responses, including second harmonic generation (SHG) and third harmonic generation (THG) efficiency (Mydlova et al., 2020).
Antimicrobial Activity
- Various derivatives of the compound show promise as antimicrobial agents. They have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity often surpasses that of reference drugs (Liaras et al., 2011).
Cancer Research and Treatment
- Some derivatives have been synthesized for potential use in cancer treatment. These derivatives have shown significant anticancer activity, with certain compounds displaying better efficacy than established drugs in cytotoxicity screening studies against cancer cells (Bolakatti et al., 2020).
Detection of Biological Molecules
- A fluorescent probe based on derivatives of this compound has been developed for selective detection of cysteine, an important amino acid, in blood serum and living cells. This probe exhibits a dramatic increase in fluorescence intensity upon addition of cysteine (Asaithambi, Periasamy, & Jebiti, 2021).
将来の方向性
The future directions for these compounds could involve further exploration of their antimicrobial and anticancer activities. The increased emergence of multidrug-resistant pathogenic bacteria has called for exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific target, novel chemical therapeutic drugs could be designed for treatment of cancer .
特性
IUPAC Name |
methyl 4-[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c1-25-20(24)14-7-5-13(6-8-14)9-16(11-22)19-23-18(12-26-19)15-3-2-4-17(21)10-15/h2-10,12H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCWUPVYGJONSS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)


![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)
![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)
![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)